Product packaging for (2-Phenoxyanilino)acetyl chloride(Cat. No.:)

(2-Phenoxyanilino)acetyl chloride

Cat. No.: B374965
M. Wt: 261.7g/mol
InChI Key: IHXYVRJWMNJOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Phenoxyanilino)acetyl chloride is a specialized organic building block primarily used as a key synthetic intermediate in research and development. As an acyl chloride, it is highly reactive towards nucleophiles, enabling efficient introduction of the (2-phenoxyanilino)acetyl group into target molecules. Its primary research applications include the synthesis of novel amide derivatives through reactions with primary and secondary amines, and the preparation of ester compounds via alcoholysis. This compound is particularly valuable in medicinal chemistry for the construction of compound libraries and in material science for creating novel polymers. Acyl chlorides are moisture-sensitive and typically require handling under anhydrous conditions . They react with water and are corrosive, necessitating appropriate safety controls . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClNO2 B374965 (2-Phenoxyanilino)acetyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7g/mol

IUPAC Name

2-(2-phenoxyanilino)acetyl chloride

InChI

InChI=1S/C14H12ClNO2/c15-14(17)10-16-12-8-4-5-9-13(12)18-11-6-2-1-3-7-11/h1-9,16H,10H2

InChI Key

IHXYVRJWMNJOOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NCC(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NCC(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Phenoxyanilino Acetyl Chloride and Analogous N Aryl α Aminoacyl Chlorides

Precursor Carboxylic Acid Synthesis: (2-Phenoxyanilino)acetic Acid

The foundational step in the synthesis of (2-phenoxyanilino)acetyl chloride is the preparation of its corresponding carboxylic acid, (2-phenoxyanilino)acetic acid. This process hinges on two critical transformations: the formation of the N-aryl bond and the introduction of the acetic acid moiety.

Strategies for N-Arylation in the Context of α-Amino Acid Derivatives

N-arylation of α-amino acids and their esters is a fundamental transformation in organic synthesis, providing access to a wide array of compounds with significant applications. Traditional methods often rely on nucleophilic aromatic substitution (SNAr) reactions. cdnsciencepub.com More contemporary approaches utilize transition metal-catalyzed cross-coupling reactions, which offer a more direct and efficient route. cdnsciencepub.com

Recent advancements have highlighted the efficacy of nickel-catalyzed N-arylation of α-amino acid esters. cdnsciencepub.com One notable method employs a commercially available nickel catalyst and a weak inorganic base to couple (hetero)aryl (pseudo)halides with optically pure α-amino acid esters, achieving high yields and excellent enantioretention. cdnsciencepub.com Palladium-catalyzed systems have also proven effective for the N-arylation of amino acid esters with aryl triflates, utilizing specific phosphine (B1218219) ligands to facilitate the reaction under mild conditions with minimal racemization. nih.govacs.org Copper-catalyzed N-arylation of zwitterionic amino acids and their esters at room temperature has also been reported, expanding the toolkit for these transformations. rsc.org Furthermore, metal-free multicomponent benzannulation strategies have emerged as a novel method for the N-arylation of amino acid esters. nih.gov

Synthesis Routes for Incorporating the 2-Phenoxyaniline (B124666) Core Structure

The 2-phenoxyaniline scaffold is a crucial component of the target molecule. Its synthesis can be achieved through various routes. One common method involves the reaction of o-nitrochlorobenzene with phenol (B47542), followed by the reduction of the nitro group to an amine. google.com This synthesis can be facilitated by a catalyst. google.com Another approach involves the Ullmann condensation, where a phenol is coupled with an aniline (B41778) derivative in the presence of a copper catalyst. 2-Phenoxyaniline itself can be used in the preparation of various derivatives, including 2-acetoaminodiphenyl ether and 4-methyl-2-(2-phenoxyphenyl)azo-phenol. chemicalbook.com

The synthesis of phenoxyacetic acid derivatives often starts with the corresponding phenol, which is reacted with chloroacetic acid or its esters. nih.govnih.govjocpr.comgoogle.comfarmaciajournal.com For instance, treating aldehydes with ethyl bromoacetate (B1195939) can yield ethyl phenoxyacetate (B1228835) derivatives, which are then hydrolyzed to the corresponding phenoxyacetic acids. nih.gov

Conversion of Carboxylic Acids to Acyl Chlorides

The conversion of the carboxylic acid group in (2-phenoxyanilino)acetic acid to an acyl chloride is a pivotal step. This transformation is typically achieved using a variety of chlorinating reagents.

Application of Chlorinating Reagents (e.g., Thionyl Chloride, Phosphorus Tri/Pentachlorides, Oxalyl Chloride)

Several reagents are commonly employed for the conversion of carboxylic acids to acyl chlorides. chemguide.co.uklibretexts.orgchemguide.co.ukjove.comchemistrysteps.comlibretexts.org

Thionyl Chloride (SOCl₂): This is a widely used reagent due to its affordability and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uklibretexts.orgcommonorganicchemistry.comyoutube.comwikipedia.org The reaction is often performed neat at reflux or in a solvent. commonorganicchemistry.com The mechanism involves the formation of a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group. libretexts.org

Phosphorus Trichloride (PCl₃) and Phosphorus Pentachloride (PCl₅): Both are effective chlorinating agents. chemguide.co.uklibretexts.orgchemguide.co.ukjove.comchemistrysteps.comyoutube.com PCl₅ reacts with carboxylic acids in the cold to produce the acyl chloride, phosphorus oxychloride (POCl₃), and HCl. chemguide.co.ukchemguide.co.uk PCl₃ is a liquid at room temperature and its reaction is less vigorous as no HCl is produced. chemguide.co.ukchemguide.co.uk These reagents are more reactive than thionyl chloride but can be less selective. youtube.com

Oxalyl Chloride ((COCl)₂): This reagent is often used for its mild reaction conditions and the formation of gaseous byproducts (CO₂, CO, and HCl). commonorganicchemistry.comchemicalbook.comlibretexts.org It is typically used in a solvent like dichloromethane (B109758) (DCM) at room temperature with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com Oxalyl chloride is considered a milder and more selective reagent than thionyl chloride, though it is more expensive. researchgate.net

ReagentByproductsConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** SO₂, HCl (gaseous)Neat at reflux or in a solventGaseous byproducts simplify purificationCan lead to side reactions with sensitive functional groups
Phosphorus Trichloride (PCl₃) H₃PO₃Liquid at room temperatureLess vigorous reaction than PCl₅Requires fractional distillation for purification
Phosphorus Pentachloride (PCl₅) POCl₃, HClCold conditionsHighly reactiveProduces corrosive HCl gas
Oxalyl Chloride ((COCl)₂) **CO₂, CO, HCl (gaseous)Room temperature with catalytic DMFMild and selectiveMore expensive than thionyl chloride

Catalytic Enhancements in Acyl Chloride Formation Reactions

The rate of acyl chloride formation can be enhanced by the use of catalysts. N,N-dimethylformamide (DMF) is a common catalyst used with thionyl chloride and oxalyl chloride. commonorganicchemistry.comwikipedia.orggoogle.com With oxalyl chloride, DMF reacts to form the Vilsmeier reagent, an iminium intermediate, which is the actual reactive species that reacts with the carboxylic acid. wikipedia.org Pyridine (B92270) and urea (B33335) can also act as catalysts in these reactions. google.com In some cases, particularly with less reactive carboxylic acids, the use of a catalyst is essential for the reaction to proceed at a reasonable rate. google.com

Exploration of Alternative Synthetic Routes for N-Substituted Acetyl Chlorides

While the two-step process of forming the carboxylic acid followed by conversion to the acyl chloride is a standard approach, alternative routes for synthesizing N-substituted acetyl chlorides exist. One such approach could involve the direct acylation of an amine with a suitable acetyl chloride derivative. For example, the reaction of an amine with an acyl chloride can lead to the formation of an N-substituted amide. libretexts.orgchemguide.co.uk

Reactivity and Mechanistic Pathways of 2 Phenoxyanilino Acetyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including (2-Phenoxyanilino)acetyl chloride. This class of reactions involves the replacement of the chloride leaving group by a nucleophile.

The high reactivity of acyl chlorides stems from the electronic properties of the acyl chloride functional group (-COCl). The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, which polarizes the carbon-oxygen and carbon-chlorine bonds, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. khanacademy.org

The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. chemguide.co.uk

Step 1: Nucleophilic Addition The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a transient tetrahedral intermediate in which the carbonyl double bond is broken, and the oxygen atom carries a negative charge. chemguide.co.uk

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group due to its ability to stabilize the negative charge. khanacademy.orgchemguide.co.uk The result is the formation of a new carbonyl compound where the nucleophile has replaced the chloride.

The N-(2-Phenoxyanilino) substituent significantly influences the reactivity of the acetyl chloride moiety through a combination of steric and electronic effects.

Steric Effects: The N-(2-Phenoxyanilino) group is sterically bulky. This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon, thereby reducing the reaction rate. The degree of steric hindrance will depend on the size of the attacking nucleophile. For instance, reactions with smaller, less hindered nucleophiles would be expected to proceed more readily than with bulkier ones. This steric factor can also play a role in the selectivity of the reaction when multiple reaction sites are available.

Chemoselective Reduction Strategies for Acyl Chlorides

Further research and publication of experimental data are required before a scientifically accurate and detailed analysis of the reactivity of "this compound" can be provided.

Applications of 2 Phenoxyanilino Acetyl Chloride in Advanced Organic Synthesis

Strategic Building Block for the Construction of Complex Molecular Architectures

The structure of (2-Phenoxyanilino)acetyl chloride makes it a significant building block for synthesizing complex molecules. The acyl chloride functional group is a powerful tool for acylation, enabling the introduction of the (2-phenoxyanilino)acetyl moiety into larger molecular frameworks. youtube.com This process is fundamental in constructing molecules with tailored properties and specific three-dimensional arrangements.

The general reaction involves a nucleophilic addition-elimination mechanism, where a nucleophile (such as an alcohol, amine, or thiol) attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of the chloride ion, a good leaving group, to form a new stable acyl derivative. youtube.com This reactivity allows chemists to forge new carbon-heteroatom bonds with high efficiency.

The phenoxyaniline (B8288346) backbone is a key structural component. The flexible ether linkage allows for conformational adjustments, which can be crucial for the biological activity of the final molecule, while the aromatic rings provide a platform for further functionalization through electrophilic aromatic substitution or cross-coupling reactions. By incorporating this compound, synthetic chemists can strategically introduce a large, sterically defined, and electronically tunable fragment into a target molecule.

Intermediate in the Synthesis of Specific Organic Compounds with Potential Bioactivity

Acyl chlorides are common intermediates in the synthesis of pharmaceuticals and other bioactive compounds. chemicalbook.com Specifically, the phenoxyphenyl group is a known pharmacophore present in various compounds with demonstrated biological effects. For instance, derivatives of 3-amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazole have been synthesized and shown to possess potent anticonvulsant activity. nih.gov

This compound serves as a key intermediate to access a library of amide and ester derivatives. By reacting it with a diverse set of amines or alcohols, a wide array of new chemical entities can be generated. These new compounds, which share the core (2-phenoxyanilino)acetyl structure but differ in their peripheral groups, can then be screened for various biological activities. This modular approach is a cornerstone of modern medicinal chemistry for the discovery of new therapeutic agents.

The synthesis of N-aryl glycines, the precursors to the corresponding acyl chlorides, is an area of active research, with methods being developed for their efficient and environmentally friendly production. nih.gov

Table 1: Representative Reactions for Bioactive Compound Synthesis

Reactant AReactant B (Nucleophile)Product ClassPotential Bioactivity
This compoundPrimary/Secondary AmineN-Substituted AmideAnticonvulsant, Anti-inflammatory
This compoundAlcohol/Phenol (B47542)EsterVarious Pharmacological Activities
This compoundHydrazine DerivativeHydrazideAntimicrobial, Anticonvulsant
This compoundAmino Acid EsterDipeptide MimicProtease Inhibition

Utility in Functionalization and Derivatization Procedures

Functionalization and derivatization are critical processes in organic chemistry used to modify the properties of a molecule or to prepare it for analysis. Acyl chlorides are premier reagents for this purpose due to their high reactivity. youtube.com this compound can be used to acylate a wide range of nucleophilic substrates, effectively "tagging" them with the (2-phenoxyanilino)acetyl group.

This derivatization can be used to:

Modify Solubility: Attaching the relatively large, lipophilic (2-phenoxyanilino)acetyl group can significantly alter the solubility of a compound in various solvents.

Introduce a Chromophore: The aromatic rings of the phenoxy group can act as a chromophore, facilitating the detection and quantification of the derivatized molecule using UV-Vis spectroscopy.

Prepare Derivatives for Chromatography: Acylation can change the volatility and polarity of a compound, improving its separation and analysis by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For example, the acylation of alcohols is a common strategy to create less polar and more volatile esters suitable for GC analysis.

The reaction to form these derivatives is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. youtube.com

Emerging Methodologies and Synthetic Transformations Involving N-Aryl-α-Aminoacyl Chlorides

The field of organic synthesis is continually evolving, with a focus on developing more efficient, selective, and sustainable reactions. While the chemistry of acyl chlorides is well-established, new methods related to their synthesis and use are emerging. For the broader class of N-Aryl-α-Aminoacyl Chlorides, research is focused on several key areas:

Greener Chlorination Methods: Traditional methods for creating acyl chlorides often use reagents like thionyl chloride (SOCl₂) or phosphorus-based chlorinating agents, which can be hazardous and produce corrosive byproducts. Newer methods are being explored, such as using trichloromethyl carbonate (triphosgene) in less hazardous solvents, which can offer a better environmental profile and simpler workup procedures. google.com

One-Pot Syntheses: There is a significant drive to develop one-pot procedures where the N-aryl glycine (B1666218) precursor is synthesized and converted to a derivative in a single reaction vessel. For example, efficient one-pot methods for making N-aryl glycines from 2-chloro-N-aryl acetamides have been developed, which could then be followed by in-situ activation and reaction. nih.gov

Catalytic Acylations: While most acylations with acyl chlorides are stoichiometric, research into catalytic methods for activating carboxylic acids or for mediating the acylation reaction continues to be a major goal. This would reduce waste and improve atom economy.

These advancements in synthetic methodology enhance the utility of N-Aryl-α-Aminoacyl Chlorides, including this compound, making them more accessible and versatile tools for the construction of complex organic molecules.

Spectroscopic and Analytical Characterization of 2 Phenoxyanilino Acetyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For (2-Phenoxyanilino)acetyl chloride, both ¹H and ¹³C NMR would provide critical information regarding the electronic environment of each nucleus.

Advanced ¹H NMR Spectral Interpretation for N-Arylacetyl Chloride Derivatives

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The aromatic region, in particular, would be complex due to the presence of two substituted benzene (B151609) rings.

The protons on the anilino ring and the phenoxy ring will resonate in the aromatic region, typically between 6.8 and 8.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents. The -NH- group and the ether linkage (-O-) will cause a general upfield shift for the ortho and para protons of their respective rings. Conversely, the acetyl chloride group is electron-withdrawing and will deshield adjacent protons.

The N-H proton is expected to appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but typically in the range of 8.0-9.0 ppm. The methylene (B1212753) protons (-CH₂-) of the acetyl group will present as a singlet, significantly deshielded by the adjacent carbonyl group and the nitrogen atom, likely appearing in the 4.0-5.0 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic H (Phenoxy & Anilino rings)6.8 - 8.0Multiplet
-NH-8.0 - 9.0Broad Singlet
-CH₂-4.0 - 5.0Singlet

Detailed ¹³C NMR Spectral Analysis for Carbonyl and Aromatic Resonances

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The most downfield signal is expected for the carbonyl carbon of the acetyl chloride group, typically appearing in the range of 165-180 ppm due to the strong deshielding effect of the electronegative oxygen and chlorine atoms. The aromatic carbons will resonate in the 110-160 ppm region. The carbons directly attached to the oxygen of the phenoxy group and the nitrogen of the anilino group will be significantly deshielded. The methylene carbon of the acetyl group is anticipated to appear around 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl C (C=O)165 - 180
Aromatic C (Phenoxy & Anilino rings)110 - 160
Methylene C (-CH₂-)40 - 50

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Analysis of Characteristic Carbonyl Stretch (C=O) Vibrations and Other Functional Group Fingerprints

The IR spectrum of this compound will be dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride. This band is typically found at a high wavenumber, in the range of 1770-1815 cm⁻¹. The high frequency is a hallmark of the high reactivity of the acyl chloride functional group.

Other key absorption bands include the N-H stretch of the secondary amine, which is expected to appear as a single, sharp peak around 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The C-N stretching vibration of the aniline (B41778) moiety will likely be in the 1250-1350 cm⁻¹ region. The C-O-C asymmetric and symmetric stretching of the phenoxy group will produce strong bands in the fingerprint region, typically around 1240 cm⁻¹ and 1040 cm⁻¹, respectively. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-HStretch3300 - 3400Medium, Sharp
Aromatic C-HStretch> 3000Medium
C=O (Acyl Chloride)Stretch1770 - 1815Strong, Sharp
Aromatic C=CStretch1450 - 1600Medium to Strong
C-NStretch1250 - 1350Medium
C-O-CAsymmetric Stretch~ 1240Strong

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its structure.

Elucidation of Fragmentation Pathways and High-Resolution Mass Spectrometry

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, and its mass would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

The fragmentation of this compound is expected to proceed through several characteristic pathways. A primary fragmentation would be the loss of the chlorine atom to form an acylium ion [M-Cl]⁺, which is often a very stable and prominent peak. Another significant fragmentation pathway would involve the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of the [2-phenoxyanilino] fragment and the loss of a neutral ketene-like species. Cleavage of the ether linkage could also occur, leading to fragments corresponding to the phenoxy group and the anilinoacetyl chloride moiety.

For the related compound, phenoxyacetyl chloride, the mass spectrum shows a prominent peak at m/z 107, corresponding to the phenoxy cation [C₆H₅O]⁺, and another at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺. nist.gov A similar fragmentation pattern can be anticipated for this compound, with additional fragments arising from the anilino portion of the molecule.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion Predicted m/z Description
[M]⁺(Molecular Weight)Molecular Ion
[M-Cl]⁺(MW - 35/37)Loss of Chlorine
[C₆H₅O]⁺93Phenoxy group
[C₆H₅]⁺77Phenyl group
[H₂N-C₆H₄-O-C₆H₅]⁺1852-Phenoxyaniline (B124666)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy at specific wavelengths, causing electrons to move from a lower energy ground state to a higher energy excited state. The resulting spectrum provides insights into the electronic structure and conjugation of the molecule.

Detailed experimental UV-Vis spectroscopic data for this compound is not extensively reported in readily available scientific literature. However, the expected absorption characteristics can be inferred from the chromophores present in its structure: the phenoxy group, the aniline moiety, and the acetyl chloride functional group.

The presence of aromatic rings from both the phenoxy and aniline components is expected to give rise to characteristic absorption bands in the UV region. Typically, benzene and its simple derivatives exhibit two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid). The E-band, appearing around 180-220 nm, is a high-intensity absorption, while the B-band, found in the 230-270 nm range, is of lower intensity and often displays fine vibrational structure.

The substitution on these aromatic rings in this compound would likely cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. The nitrogen atom of the aniline group and the oxygen atom of the phenoxy group, both having non-bonding electrons, can participate in n→π* (n-to-pi-star) transitions, which typically occur at longer wavelengths and have lower intensities compared to π→π* (pi-to-pi-star) transitions. The acetyl chloride group may also influence the electronic environment and thus the absorption spectrum.

For illustrative purposes, a hypothetical UV-Vis absorption data table for a compound with similar structural motifs is presented below. This table demonstrates how such data would be typically organized, detailing the absorption maxima (λmax), the corresponding molar absorptivity (ε), the solvent used for the measurement, and the electronic transitions assigned to each absorption band.

Hypothetical UV-Vis Absorption Data for this compound

λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)SolventAssigned Electronic Transition
~210HighEthanolπ → π* (E-band)
~265ModerateEthanolπ → π* (B-band)
~300LowEthanoln → π*

Computational and Theoretical Investigations of 2 Phenoxyanilino Acetyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods can provide a wealth of information about the electronic structure of (2-Phenoxyanilino)acetyl chloride, which is fundamental to understanding its reactivity.

By solving approximations of the Schrödinger equation, one can determine various electronic properties. For instance, the distribution of electron density can be visualized to identify electron-rich and electron-poor regions of the molecule. The electrostatic potential (ESP) map is a particularly useful tool in this regard, highlighting areas susceptible to nucleophilic or electrophilic attack. In this compound, the carbonyl carbon of the acetyl chloride group is expected to be highly electrophilic, a prediction that can be quantified through ESP calculations. researchgate.net

Furthermore, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. physchemres.org For aniline (B41778) derivatives, it has been shown that the site of electrophilic attack can be predicted based on the charge distribution and frontier orbital analysis. rsc.org

Quantum chemical calculations can also be used to determine other important parameters that govern reactivity, such as atomic charges, bond orders, and various reactivity descriptors. These calculations can be performed for the isolated molecule or in the presence of a solvent, using implicit solvation models to mimic the effects of the surrounding medium on the electronic structure. nih.gov

Illustrative Data Table: Calculated Electronic Properties of this compound (Illustrative)

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DIndicates overall polarity of the molecule
Charge on Carbonyl Carbon+0.65 eHighlights the electrophilic nature of this site

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. researchgate.net

For a flexible molecule like this compound, which possesses several rotatable bonds, conformational analysis is critical. The relative orientation of the phenoxy and aniline rings, as well as the conformation of the acetyl chloride side chain, can significantly influence its properties and reactivity. MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. researchgate.net This information is crucial for understanding which shapes the molecule is likely to adopt in solution. nih.gov

MD simulations are also invaluable for studying reaction pathways. By simulating the interaction of this compound with other molecules, such as a nucleophile, one can observe the step-by-step mechanism of a reaction. These simulations can help to elucidate the transition states and intermediates involved in a chemical transformation, providing insights that are often difficult to obtain experimentally. nih.gov For instance, the reaction of acyl chlorides with nucleophiles proceeds through an addition-elimination mechanism, and MD simulations could visualize the formation and breakdown of the tetrahedral intermediate. savemyexams.com

Illustrative Data Table: Key Conformational Dihedral Angles in this compound (Illustrative)

Dihedral AngleDescriptionPredominant Angle(s) (°) (Illustrative)
C-O-C-CPhenoxy-Aniline linkage120, -120
C-N-C-CAniline-Acetyl linkage180, 60, -60
N-C-C=OAcetyl Chloride side chain0, 180

In Silico Prediction of Spectroscopic Properties

Computational methods have become increasingly reliable for predicting various spectroscopic properties, aiding in the identification and characterization of new compounds. acs.org For this compound, the in silico prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be of great utility.

DFT calculations, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govacs.orgmdpi.com By comparing the calculated spectrum with experimental data, one can confirm the structure of the synthesized compound. Discrepancies between the predicted and observed spectra can also provide clues about conformational preferences or the presence of intermolecular interactions. researchgate.net

Similarly, the vibrational frequencies corresponding to the IR spectrum can be calculated using quantum chemical methods. researchgate.net These calculations can help in assigning the various absorption bands in the experimental spectrum to specific molecular vibrations, such as the characteristic C=O stretch of the acetyl chloride group and the N-H stretch of the aniline moiety.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This can be particularly useful for understanding the electronic structure and conjugation within the molecule.

Illustrative Data Table: Predicted Spectroscopic Data for this compound (Illustrative)

SpectrumParameterPredicted Value (Illustrative)
¹H NMRChemical Shift (aromatic protons)6.8 - 7.5 ppm
¹³C NMRChemical Shift (carbonyl carbon)170 ppm
IRVibrational Frequency (C=O stretch)1790 cm⁻¹
UV-Visλmax285 nm

Computational Approaches to Structure-Reactivity Relationship Studies

Computational methods are powerful tools for establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.gov These studies aim to correlate the structural or physicochemical properties of a series of related compounds with their biological activity or a specific chemical property, such as reactivity. nih.govjocpr.comjocpr.com

For a class of compounds including this compound, a QSAR study could be designed to explore how modifications to its structure affect a particular outcome. For example, by synthesizing and testing a series of derivatives with different substituents on the aromatic rings, and then calculating various molecular descriptors for each derivative, one could build a mathematical model that predicts the reactivity or biological activity of new, untested compounds. chalcogen.ro

The molecular descriptors used in QSAR studies can be derived from quantum chemical calculations and include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., the logarithm of the partition coefficient, logP). nih.gov Studies on the reactivity of acyl chlorides and the biological activity of aniline derivatives have demonstrated the utility of this approach. researchgate.netrsc.org

Such computational models can significantly streamline the process of designing new molecules with desired properties, reducing the need for extensive and time-consuming experimental synthesis and testing.

Illustrative Data Table: Molecular Descriptors for a Hypothetical QSAR Study of this compound Derivatives (Illustrative)

DerivativelogPHOMO Energy (eV)Reactivity (Relative Rate)
Parent4.2-6.51.0
4'-Nitro4.0-7.01.5
4'-Methoxy4.3-6.20.8

Advanced Research Perspectives and Future Directions

Development of Environmentally Benign and Sustainable Synthetic Methodologies

The traditional synthesis of acyl chlorides often relies on hazardous reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, which generate toxic byproducts. libretexts.orgtaylorandfrancis.com Future research will undoubtedly focus on developing greener and more sustainable methods for the synthesis of (2-Phenoxyanilino)acetyl chloride.

One promising avenue is the replacement of conventional chlorinating agents. Alternatives like phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) are available, but they also present handling and disposal challenges. libretexts.org A significant advancement would be the development of catalytic methods that avoid stoichiometric, hazardous reagents altogether. For instance, novel catalytic systems that can convert carboxylic acids to acyl chlorides with high efficiency and minimal waste are a key research goal. Another approach involves using safer, solid-supported reagents or developing in-situ generation methods for the chlorinating agent to minimize risk. researchgate.net

Furthermore, the synthesis of the precursor, (2-phenoxyanilino)acetic acid, can be made more sustainable. Traditional N-arylation methods often require harsh conditions or expensive metal catalysts. Future methodologies could leverage metal-free, base-induced aryl amination reactions or dehydrative amination of phenols under continuous-flow conditions, which are inherently greener processes. mdpi.comresearchgate.net The use of bio-based solvents, such as Cyrene™, is also being explored for amide synthesis from acid chlorides and could be adapted for reactions involving this compound, reducing reliance on volatile and toxic organic solvents. hud.ac.uk

Table 1: Comparison of Synthetic Methods for Acyl Chlorides

Method Reagent(s) Advantages Disadvantages Future Direction
Traditional Thionyl Chloride (SOCl₂), Oxalyl Chloride High reactivity, effective Toxic gaseous byproducts (SO₂, HCl, CO, CO₂) Replacement with greener alternatives libretexts.orgresearchgate.net
Alternative PCl₅, PCl₃ Effective for many substrates Solid waste, harsh conditions Develop catalytic versions
Emerging Green 3,3-Dichlorocyclopropenes Rapid, amine-base catalyst Reagent complexity Broader substrate scope, catalyst recovery organic-chemistry.org
Photocatalytic Ru(bpy)₃Cl₂, NCS, t-BuOOH Visible light, mild conditions Requires photocatalyst and additives Application to complex amino acid derivatives organic-chemistry.org

Exploration of Catalytic Asymmetric Transformations Utilizing N-Aryl-α-Aminoacyl Chloride Scaffolds

The N-aryl-α-aminoacyl chloride scaffold is a valuable building block for synthesizing chiral molecules, which are crucial in pharmaceuticals and materials science. Future research will heavily focus on developing catalytic asymmetric transformations that either produce chiral N-aryl-α-aminoacyl chlorides or utilize them to create complex chiral architectures.

Methods for the catalytic asymmetric synthesis of α-amino acids and their derivatives are well-established and could be adapted. nih.gov For example, the enantioselective C-H arylation of N-aryl glycine (B1666218) esters using chiral palladium catalysts presents a direct route to chiral precursors of this compound. rsc.org Similarly, copper-catalyzed asymmetric 1,4-reduction of N-aryl β-enamino esters to produce N-aryl β-amino acid derivatives showcases a powerful strategy that could be adapted to α-amino acid systems. nih.gov

Organocatalysis, which uses small, chiral organic molecules to induce enantioselectivity, offers a metal-free alternative. Proline-catalyzed aldol (B89426) reactions, for instance, demonstrate how a chiral amine can create stereogenic centers with high fidelity. youtube.com This principle could be extended to reactions involving the N-aryl-α-aminoacyl chloride scaffold, potentially using a chiral catalyst to control the addition of nucleophiles to the acyl chloride or to direct subsequent transformations of the resulting product. The development of kinetic resolution strategies, where one enantiomer of a racemic mixture reacts faster than the other, is another viable approach to obtaining enantiomerically enriched products derived from this scaffold. nih.gov

Discovery of Novel Reactivity Modes and Unprecedented Chemical Transformations

Beyond their conventional role as acylating agents, the unique electronic and steric properties of N-aryl-α-aminoacyl chlorides like this compound could be harnessed to discover novel reactivity modes.

Future explorations may include intramolecular cyclization reactions. The presence of the phenoxy and anilino groups offers multiple sites for potential ring-forming reactions, which could be triggered by a Lewis acid or a transition metal catalyst. This could provide rapid access to complex heterocyclic scaffolds, such as derivatives of quinoline (B57606) or other nitrogen-containing ring systems. Nickel-catalyzed amination of aryl chlorides has proven effective and could potentially be adapted for intramolecular variants. acs.org

Furthermore, these scaffolds could be employed in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. The reactivity of the acyl chloride could initiate a cascade sequence, incorporating other reactants in a highly controlled and atom-economical fashion. Investigating their participation in unconventional transformations, such as 1,3-acyl migrations or as partners in reductive coupling reactions, could lead to the synthesis of valuable and previously inaccessible molecular structures. acs.orgwordpress.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous-flow chemistry offers significant advantages in terms of safety, scalability, and consistency, particularly for reactions involving highly reactive intermediates like acyl chlorides. The integration of the synthesis and use of this compound into flow chemistry platforms is a critical future direction.

Flow reactors can handle hazardous reagents more safely due to the small reaction volumes at any given time. The synthesis of acyl chlorides and their subsequent reaction with amines to form amides has been successfully demonstrated in flow systems. nih.gov A future automated platform could involve a multi-step sequence where the precursor acid is first converted to this compound in one flow module, which then feeds directly into a second module to react with a nucleophile. This "on-demand" generation and consumption would avoid the isolation and storage of the unstable acyl chloride intermediate.

Automated synthesis platforms, coupled with flow reactors, would enable the rapid generation of libraries of compounds derived from the this compound scaffold. By systematically varying the nucleophile or other reaction partners using automated liquid handlers, researchers could efficiently explore a vast chemical space for applications in drug discovery and materials science. nih.gov

Table 2: Advantages of Flow Chemistry for this compound Chemistry

Feature Benefit Relevance to Acyl Chloride Chemistry
Enhanced Safety Small reactor volumes, better heat dissipation Safely handle exothermic reactions and hazardous reagents like thionyl chloride.
Process Control Precise control over temperature, pressure, and residence time Optimizes yield and minimizes byproduct formation.
Scalability Production increased by running longer, not by using larger vessels Seamless transition from laboratory-scale research to pilot-scale production.
Integration Telescoping of multiple reaction steps On-demand generation and immediate use of unstable acyl chloride intermediates. researchgate.net
Automation High-throughput screening and library synthesis Rapid exploration of derivatives for drug discovery and materials science. nih.gov

Computational Design and Targeted Synthesis of Novel N-Aryl-α-Aminoacyl Chloride Derivatives

Computational chemistry and in silico design are poised to play a transformative role in the targeted synthesis of novel N-aryl-α-aminoacyl chloride derivatives with tailored properties. By leveraging computational tools, researchers can move beyond serendipitous discovery to a more rational design-and-synthesize paradigm.

Density Functional Theory (DFT) calculations can be used to predict the reactivity of different substituted N-aryl-α-aminoacyl chlorides. rsc.org This allows for the in silico screening of various derivatives to identify candidates with optimal electronic properties for a specific transformation. For example, computational models could predict which substituents on the phenoxy or aniline (B41778) rings would enhance the rate or selectivity of a desired reaction.

Furthermore, if derivatives of this compound are envisioned as building blocks for bioactive molecules, molecular docking and other computational biology tools can be used to design structures that bind effectively to a specific biological target, such as an enzyme or receptor. This targeted approach can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. The combination of in silico screening with automated synthesis platforms represents a powerful synergy for accelerating the discovery of new functional molecules. rsc.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.